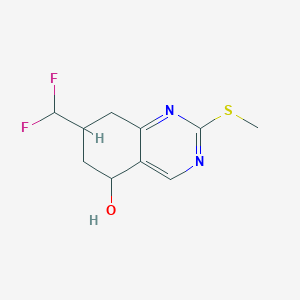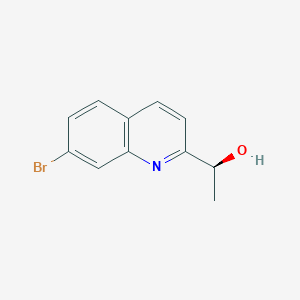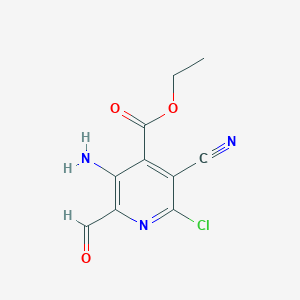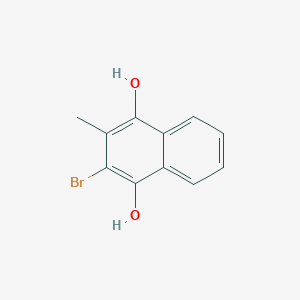
5-(4-(Pentyloxy)phenyl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Pentyloxy)phenyl)dihydrofuran-2(3H)-one is an organic compound with the molecular formula C15H20O3. It belongs to the class of dihydrofurans, which are known for their diverse chemical properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Pentyloxy)phenyl)dihydrofuran-2(3H)-one typically involves the reaction of 4-(pentyloxy)benzaldehyde with dihydrofuran-2(3H)-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to obtain high-purity compounds. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Pentyloxy)phenyl)dihydrofuran-2(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(4-(Pentyloxy)phenyl)dihydrofuran-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-(Pentyloxy)phenyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)dihydro-2(3H)-furanone
- 5-[(2-methylphenoxy)methyl]dihydro-2(3H)-furanone
- 4-(1-Bromovinyl)dihydro-2(3H)-furanone
Uniqueness
5-(4-(Pentyloxy)phenyl)dihydrofuran-2(3H)-one is unique due to its specific structural features and the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
5-(4-pentoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-11-17-13-7-5-12(6-8-13)14-9-10-15(16)18-14/h5-8,14H,2-4,9-11H2,1H3 |
Clé InChI |
JYMXBTQHPMMHCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C2CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)







![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)


![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)


